1-(4-Tert-butylphenyl)sulfonylindole
Description
1-(4-Tert-butylphenyl)sulfonylindole is a sulfonylated indole derivative characterized by a tert-butylphenyl group at the 1-position and a sulfonyl moiety. The sulfonyl group contributes to electron-withdrawing effects, which may influence reactivity in cross-coupling reactions or binding interactions in biological systems.
Properties
CAS No. |
376372-33-7 |
|---|---|
Molecular Formula |
C18H19NO2S |
Molecular Weight |
313.4g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylindole |
InChI |
InChI=1S/C18H19NO2S/c1-18(2,3)15-8-10-16(11-9-15)22(20,21)19-13-12-14-6-4-5-7-17(14)19/h4-13H,1-3H3 |
InChI Key |
QGQQLYGPSQPRDO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-(4-Tert-butylphenyl)sulfonylindole and related compounds:
Key Findings:
Functional Group Impact: The sulfonyl group in 1-(4-Tert-butylphenyl)sulfonylindole distinguishes it from sulfide-containing analogs (e.g., 4-tert-butyldiphenyl sulfide) by increasing electrophilicity and oxidative stability .
Core Structure Differences :
- Indole vs. Indazole : Indazole derivatives (e.g., compound) exhibit greater aromatic stability due to the fused pyrazole ring, whereas indoles are more prone to electrophilic substitution at the 3-position .
Role of tert-Butylphenyl Group :
- This substituent consistently reduces water solubility across compounds (e.g., 4-tert-butylphenylacetone is insoluble in water) while enhancing lipid membrane penetration .
Applications :
- Sulfonylated indoles are often explored as kinase inhibitors or protease modulators, whereas diamines (e.g., compound) are utilized in metal coordination chemistry .
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